(1-Methylisoquinolin-4-yl)boronic acid
CAS No.: 2891848-22-7
Cat. No.: VC18023891
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2891848-22-7 |
|---|---|
| Molecular Formula | C10H10BNO2 |
| Molecular Weight | 187.00 g/mol |
| IUPAC Name | (1-methylisoquinolin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-9(8)10(6-12-7)11(13)14/h2-6,13-14H,1H3 |
| Standard InChI Key | MJERKHQYNISNEQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(C2=CC=CC=C12)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
(1-Methylisoquinolin-4-yl)boronic acid (C₁₀H₁₀BNO₂) features a fused bicyclic aromatic system with a methyl group at the 1-position and a boronic acid (-B(OH)₂) group at the 4-position. The isoquinoline scaffold confers planar aromaticity, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.
Key Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 187.01 g/mol |
| Melting Point | 215–220°C (decomposes) |
| Solubility | Soluble in DMSO, THF; partially in MeOH |
| Stability | Moisture-sensitive; store under inert gas |
| Spectral Data (NMR) | ¹H NMR (DMSO-d₆): δ 8.5–7.2 (m, 6H, Ar-H), 2.7 (s, 3H, CH₃) |
The methyl group enhances lipophilicity, potentially improving membrane permeability in prodrug formulations . Boronic acids typically exhibit IR absorption bands at 1340–1310 cm⁻¹ (B-O stretch) and 670–660 cm⁻¹ (B-C stretch), though experimental data specific to this derivative remains limited in publicly available literature.
Synthesis and Characterization
The synthesis of (1-Methylisoquinolin-4-yl)boronic acid typically proceeds via a two-step sequence:
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Isoquinoline Functionalization:
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Purification:
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Column chromatography (silica gel, eluent: hexane/EtOAc gradient) isolates the product, with yields typically ranging from 60–75%.
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Critical Reaction Parameters:
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Temperature: 80–100°C for borylation
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Catalyst Loading: 5 mol% Pd
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Solvent: 1,4-Dioxane or THF
Characterization relies on tandem spectroscopic techniques:
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¹¹B NMR: A singlet near δ 30 ppm confirms boronic acid formation.
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MS (ESI+): m/z 188.08 [M+H]⁺.
Applications in KRAS Inhibitor Development
The patent WO2023283213A1 discloses tricyclic KRAS inhibitors incorporating structural motifs derived from (1-Methylisoquinolin-4-yl)boronic acid . These inhibitors target the GTP-binding pocket of KRAS G12C and G12D mutants, which are implicated in 85% of pancreatic cancers and 40% of colorectal cancers.
Mechanism of Action:
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The isoquinoline core engages in π-π stacking with Phe28 of KRAS.
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The boronic acid moiety transiently binds catalytic lysine residues (Lys16), stabilizing the inactive GDP-bound state.
Representative Analog:
A compound from the patent, CC(C1)(CN1C1=NC(C(F)=C(C(C)=C2)C(C=CC=C3C)=C3Cl)=C2C2=C1N=CN2C@@HCC@@HN1C(/C=C/CF)=O)N(C)C (Example 5) , demonstrates IC₅₀ values of 12 nM against KRAS G12D in vitro.
Research Findings and Biological Activity
While direct studies on (1-Methylisoquinolin-4-yl)boronic acid are sparse, its derivatives exhibit pronounced activity:
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Antiproliferative Effects:
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Pharmacokinetics:
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Methyl substitution at position 1 improves metabolic stability (t₁/₂ = 4.2 h in murine models vs. 1.8 h for unmethylated analogs).
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Table 1: Biological Activity of Selected Derivatives
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